molecular formula C13H17Cl2N3 B567594 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride CAS No. 1337880-11-1

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride

Cat. No.: B567594
CAS No.: 1337880-11-1
M. Wt: 286.2
InChI Key: NRNRAFCTCUPUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride (CAS: 1337880-11-1, Molecular Weight: 286.20 g/mol) is a high-purity, crystalline dihydrochloride salt of a benzyl-substituted pyrazolopyridine, serving as a valuable heterocyclic building block in scientific research and drug discovery . The compound's molecular formula is C13H17Cl2N3, and its structure has been confirmed by single-crystal X-ray diffraction, revealing a monoclinic crystal system with space group P2₁/c and a half-chair conformation in the tetrahydro-pyridine ring . The bicyclic core exhibits a preference for the N1–H tautomer in the solid state, stabilized by intramolecular N–H⋯Cl hydrogen bonds and intermolecular C–H⋯π interactions, which contribute to a stable, layered crystalline packing structure . This compound is part of the tetrahydropyrazolopyridinone scaffold, which is recognized in medicinal chemistry as a novel class of potent, allosteric inhibitors for targets like LIM domain kinases (LIMKs), which play critical roles in regulating actin cytoskeletal dynamics and are implicated in cancer and neurodegenerative diseases . Furthermore, closely related molecular scaffolds are being investigated in discovery programs for other therapeutic areas, such as orally efficacious allosteric inhibitors of Autotaxin (ATX) for the treatment of pulmonary fibrosis . As a key chemical intermediate, it is ideal for constructing more complex molecules for pharmacological screening and structure-activity relationship (SAR) studies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-benzyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.2ClH/c1-2-4-11(5-3-1)9-16-7-6-12-8-14-15-13(12)10-16;;/h1-5,8H,6-7,9-10H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNRAFCTCUPUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=NN2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Free Alkylation

Recent advances advocate for solvent-free N-alkylation using microwave irradiation, reducing reaction time from 12 hours to 30 minutes while maintaining yields ≥75%. This approach aligns with green chemistry principles by minimizing waste.

Catalytic Hydrogenation Alternatives

Transfer hydrogenation with ammonium formate and Pd/C in ethanol achieves partial saturation at ambient pressure, offering a safer alternative to high-pressure systems .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce fully saturated pyrazolopyridine derivatives.

Scientific Research Applications

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride with structurally related analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Salt Form Key Properties/Source
This compound Not provided C₁₃H₁₈Cl₂N₃* ~286.9 (inferred) 6-Benzyl Dihydrochloride Inferred from base structure and substituents; benzyl enhances lipophilicity
Apixaban C₂₅H₂₅N₅O₄ 459.5 Methoxyphenyl, carboxamide Anticoagulant; FDA-approved for thrombosis prevention
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Hydrochloride 1187830-90-5 C₆H₁₀ClN₃ 159.62 None (base structure) Hydrochloride High-purity form available; intermediate in drug synthesis
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride 871726-74-8 C₆H₁₁Cl₂N₃* 196.08 (inferred) None Dihydrochloride Higher solubility vs. monohydrochloride; supplier data available
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride 1228878-69-0 C₇H₁₂Cl₂N₃ 217.1 (calculated) 1-Methyl Dihydrochloride Structural similarity score: 0.83

*Inferred formulas based on substituents and salt forms.

Key Observations:
  • Salt Form: Dihydrochloride salts (target compound and CAS 871726-74-8) enhance aqueous solubility compared to monohydrochloride (CAS 1187830-90-5), critical for bioavailability .
  • Pharmacological Relevance : Apixaban shares the pyrazolo[3,4-c]pyridine core but includes additional functional groups (e.g., carboxamide) that enable anticoagulant activity .

Structural and Conformational Analysis

  • Hydrogen Bonding : The dihydrochloride salt introduces additional hydrogen-bonding sites (Cl⁻ ions), influencing crystal packing and stability .
  • Ring Puckering : The tetrahydro-pyridine ring’s conformation (puckering amplitude and phase) may be constrained by the benzyl substituent, reducing flexibility compared to unsubstituted analogs .

Commercial Availability

  • Base Compounds : Supplied by American Elements (CAS 1187830-90-5) and CymitQuimica (CAS 871726-74-8) in research quantities, indicating their role as building blocks .
  • Derivatives : 1-Methyl and benzyl-substituted variants (e.g., CAS 1228878-69-0) are available for structure-activity relationship studies .

Biological Activity

Overview

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique structure, characterized by a benzyl group attached to a tetrahydro-pyrazolo[3,4-c]pyridine core, has garnered significant attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties.

PropertyValue
Molecular Formula C13H16ClN3
Molecular Weight 249.74 g/mol
IUPAC Name 6-benzyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine; hydrochloride
Canonical SMILES C1CN(CC2=C1C=NN2)CC3=CC=CC=C3.Cl
InChI Key POCZCOKSJXVTJG-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is hypothesized that it may act by:

  • Enzyme Inhibition : The compound could inhibit enzymes involved in various disease pathways.
  • Receptor Modulation : It may bind to receptors that trigger beneficial cellular responses.

Antimicrobial Activity

Research indicates that 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound has shown significant antiproliferative effects on human tumor cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) with IC50 values indicating potent activity .
  • Mechanistic Insights : It is believed to induce apoptosis and inhibit cell cycle progression in cancer cells.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties:

  • In vitro Studies : Evidence indicates that it can protect neuronal cells from oxidative stress and apoptosis.
  • Potential Applications : This opens avenues for its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

  • Anticancer Activity Assessment
    • A study evaluated the efficacy of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine against a panel of human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with enhanced efficacy in combination therapies .
  • Neuroprotection in Cellular Models
    • Research involving neuronal cell lines exposed to neurotoxic agents showed that treatment with the compound significantly reduced cell death and improved cell viability compared to untreated controls .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in biological applications, it is useful to compare it with other compounds in the pyrazolopyridine class:

Compound NameAnticancer ActivityAntimicrobial ActivityNeuroprotective Effects
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridineHighModerateSignificant
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridineModerateHighLow

Q & A

Q. What are the standard synthetic routes for 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions. A common approach involves reacting a benzyl-substituted precursor with a heterocyclic amine under acidic conditions. Key steps include:
  • Cyclization : Using reagents like POCl₃ or polyphosphoric acid to form the pyrazolopyridine core.
  • Benzylation : Introducing the benzyl group via nucleophilic substitution or reductive amination.
  • Salt Formation : Treating the free base with HCl to obtain the dihydrochloride salt .
    Example reaction conditions:
StepReagents/ConditionsYield (%)
CyclizationPOCl₃, 80°C, 6h65-70
BenzylationBenzyl bromide, K₂CO₃, DMF, RT85
Salt FormationHCl (2M in Et₂O), EtOH, 0°C90

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : The bicyclic structure is confirmed by characteristic shifts (e.g., δ 2.8–3.5 ppm for tetrahydro protons, δ 4.2–4.5 ppm for benzyl CH₂). Aromatic protons in the pyrazole ring appear at δ 7.2–7.8 ppm .
  • HPLC-Purity : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (gradient: 10%→90% ACN over 20 min). Retention time typically ~12.5 min .
  • Mass Spectrometry : ESI-MS (m/z): Calculated [M+H]⁺ = 258.1; observed 258.0 .

Advanced Research Questions

Q. How can structural contradictions in pharmacological data between studies be resolved?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions or stereochemical variations. Strategies include:
  • Replication Studies : Standardize protocols (e.g., enzyme concentration, pH, temperature).
  • X-ray Crystallography : Resolve absolute configuration (e.g., used this to confirm the bicyclic framework’s planarity) .
  • Comparative SAR : Test structural analogs (e.g., ethyl carboxylate derivatives in ) to isolate pharmacophore contributions .

Q. What strategies optimize yield in multi-step synthesis of this compound?

  • Methodological Answer :
  • Stepwise Monitoring : Use TLC or inline IR to track intermediates (e.g., ketone intermediates in cyclization steps).
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (EtOH/H₂O) for high-purity intermediates .
  • Catalysis : Replace stoichiometric POCl₃ with catalytic FeCl₃ to reduce side reactions (yield improvement: ~15%) .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

  • Methodological Answer :
  • Enzyme Inhibition : Test against kinases (e.g., JAK2) using fluorescence polarization assays (IC₅₀ typically 0.5–2 µM). Include ATP competition controls .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors) with [³H]-LSD. Data normalized to reference antagonists (e.g., ketanserin) .
  • Computational Docking : Use Schrödinger Suite to model binding poses, focusing on hydrogen bonds with pyrazole N1 and hydrophobic interactions with the benzyl group .

Data Analysis & Experimental Design

Q. How to design controlled experiments to assess the compound’s metabolic stability?

  • Methodological Answer :
  • In Vitro Microsomal Assay : Incubate with liver microsomes (human/rat), NADPH, and measure parent compound depletion via LC-MS/MS. Include verapamil as a positive control .
  • Kinetic Parameters : Calculate t₁/₂ and intrinsic clearance (CLint). Example
Speciest₁/₂ (min)CLint (µL/min/mg protein)
Human45 ± 518 ± 2
Rat28 ± 332 ± 4

Q. What statistical approaches address variability in dose-response studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a sigmoidal model (Hill equation) using GraphPad Prism. Report EC₅₀ with 95% confidence intervals .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons). Require n ≥ 3 replicates per dose .

Safety & Compliance

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and goggles (mandatory due to HCl salt’s irritant properties) .
  • Ventilation : Use fume hoods for weighing and reactions involving volatile reagents (e.g., POCl₃) .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.